Home > Products > Screening Compounds P4540 > 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine -

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine

Catalog Number: EVT-3824690
CAS Number:
Molecular Formula: C25H30ClN3O3
Molecular Weight: 456.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-4-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate

  • Compound Description: This compound is an active (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative exhibiting anti-malarial activity. []
  • Relevance: This compound shares a core structure with the target compound, 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, featuring a benzodioxol-5-ylmethyl group attached to a piperazine ring. The variations lie in the substituents on the piperazine nitrogen, highlighting the importance of this region for biological activity. []
  • Compound Description: Classified as a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, this compound showed no anti-malarial activity. []
  • Relevance: This compound helps elucidate the structure-activity relationship around 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine. Although it shares the basic (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine framework, the absence of the benzodioxol moiety and the presence of different substituents contribute to its inactivity against malaria. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane dihydrogen chloride

  • Compound Description: This compound is the active dihydrated salt form of a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, exhibiting anti-malarial properties. []
  • Relevance: Similar to the target compound, this structure contains the key benzodioxol-5-ylmethyl-piperazine moiety. Its activity, even with a different salt form and substituents, further suggests the importance of this core structure in 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine for potential biological activities. []
  • Compound Description: These rhenium complexes are part of a series designed as potent and selective σ1 receptor radioligands. They exhibit high in vitro affinity for σ1 receptors with moderate to high selectivity over σ2 receptors and the vesicular acetylcholine transporter. []
  • Relevance: Both compounds share the 1,3-benzodioxol-5-ylmethylpiperazine moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, highlighting the potential of this structural motif in designing ligands targeting the σ1 receptor. The variations in linker length and the presence of the cyclopentadienyl tricarbonyl rhenium complex influence receptor affinity and selectivity. []

N-[1(R)-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2(S)-[4-[(4-methy l-1-piperazinyl)carbonyl]phenoxy]-4-oxo-1-azetidinecarboxamide (L-694,458)

  • Compound Description: L-694,458 is an orally active inhibitor of human leukocyte elastase. Its metabolism has been extensively studied in rats and monkeys. []
  • Relevance: While not directly sharing the piperazine substitution pattern of the target compound, L-694,458 presents a valuable point of comparison due to its incorporation of the 1,3-benzodioxol-5-yl substructure. This shared feature suggests potential similarities in metabolic pathways and pharmacological properties, albeit with distinct mechanisms of action. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

  • Compound Description: This compound acts as an inhibitor of inducible nitric oxide synthase (iNOS) dimerization, making it a potential therapeutic agent for inflammatory and autoimmune diseases. []
  • Relevance: Sharing the 1,3-benzodioxol-5-ylmethyl-piperazine core with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, this compound showcases the versatility of this structural motif in different biological contexts. The imidazole and pyrimidine rings in Compound 2 likely contribute to its specific interaction with iNOS. []

Series of 3-(3-(4-substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one derivatives

  • Compound Description: These derivatives, synthesized from 1,3-cyclohexanedione, were found to possess antiemetic activity comparable to ondansetron in preliminary pharmacological tests. []
  • Relevance: Though lacking the benzodioxol moiety, these derivatives highlight the significance of substituted piperazine rings linked via a methylene group to a larger scaffold. Comparing their activity and structural features with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine might offer insights into the role of the piperazine substituent in its biological activity. []

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanone

Molecular Formula

C25H30ClN3O3

Molecular Weight

456.0 g/mol

InChI

InChI=1S/C25H30ClN3O3/c26-22-4-1-19(2-5-22)16-27-9-7-21(8-10-27)25(30)29-13-11-28(12-14-29)17-20-3-6-23-24(15-20)32-18-31-23/h1-6,15,21H,7-14,16-18H2

InChI Key

AKJVVCBTTDLKDO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.